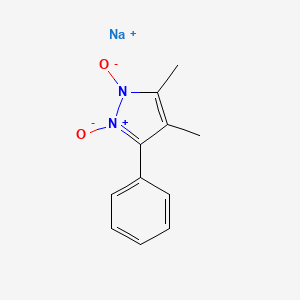
N-ethyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide
Descripción general
Descripción
N-ethyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide, commonly known as EPTC, is an herbicide that has been widely used in agriculture to control weeds. It belongs to the family of thiocarbamates and is known for its selective action against annual grasses and broadleaf weeds. EPTC was first introduced in the 1950s and has since become a popular herbicide due to its effectiveness and low toxicity.
Mecanismo De Acción
EPTC works by inhibiting the production of fatty acids in plants, which leads to the death of the targeted weeds. It does this by binding to and inhibiting the activity of the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. This mechanism of action is specific to plants and does not affect animals or humans.
Biochemical and Physiological Effects:
EPTC has been shown to have low toxicity to humans and animals, and its use in agriculture has not been associated with any significant adverse effects. However, it is important to note that EPTC can be toxic to aquatic organisms and should be used with caution near bodies of water. In plants, EPTC has been shown to affect the production of certain enzymes and proteins, leading to the inhibition of fatty acid synthesis and ultimately, the death of the plant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPTC has several advantages for use in lab experiments, including its relatively low cost, ease of synthesis, and well-established mechanism of action. However, it is important to note that EPTC is not a universal herbicide and may not be effective against all types of weeds. Additionally, its selectivity towards certain weeds may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on EPTC. One area of interest is its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease. EPTC has been shown to have anti-inflammatory and antioxidant properties, which may make it a valuable tool in the treatment of these diseases. Additionally, further research could be done to explore the potential use of EPTC in combination with other herbicides or drugs, as well as its potential for use in sustainable agriculture practices.
Aplicaciones Científicas De Investigación
EPTC has been extensively studied for its herbicidal properties and has been shown to be effective against a wide range of weeds, including annual grasses and broadleaf weeds. Its selectivity towards these weeds makes it a valuable tool in agriculture, as it allows for the targeted control of weeds without harming crops. EPTC has also been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
N-ethyl-4-(oxolane-2-carbonyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2S/c1-2-13-12(18)15-7-5-14(6-8-15)11(16)10-4-3-9-17-10/h10H,2-9H2,1H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCXSZNDFJMJHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCN(CC1)C(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{5-[4-(3,4-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}azepane](/img/structure/B3963098.png)
![N-(2-fluoro-5-methylphenyl)-N'-{2-[methyl(methylsulfonyl)amino]ethyl}succinamide](/img/structure/B3963117.png)
![3-nitro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide](/img/structure/B3963132.png)
![diisopropyl [anilino(4-methylphenyl)methyl]phosphonate](/img/structure/B3963133.png)
![3-[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)methyl]-1-methylpyridinium iodide](/img/structure/B3963139.png)
![2-amino-1-(4-chloro-2-nitrophenyl)-4-[2-(ethylthio)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3963150.png)
![2-{[(4-methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B3963158.png)
![3-[3-(4-chlorobenzoyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B3963163.png)

![(tetrahydrofuran-2-ylmethyl){[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}(3-thienylmethyl)amine](/img/structure/B3963178.png)
![diisobutyl [(2,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate](/img/structure/B3963187.png)

![1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3963195.png)
